REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the reaction, which
|
Type
|
EXTRACTION
|
Details
|
By extracting with ethyl ether
|
Type
|
CUSTOM
|
Details
|
subsequently evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
DISTILLATION
|
Details
|
is purified by under vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the reaction, which
|
Type
|
EXTRACTION
|
Details
|
By extracting with ethyl ether
|
Type
|
CUSTOM
|
Details
|
subsequently evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
DISTILLATION
|
Details
|
is purified by under vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[OH:13])=[O:7])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the reaction, which
|
Type
|
EXTRACTION
|
Details
|
By extracting with ethyl ether
|
Type
|
CUSTOM
|
Details
|
subsequently evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
DISTILLATION
|
Details
|
is purified by under vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |